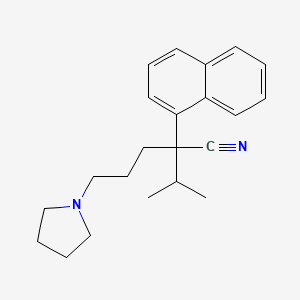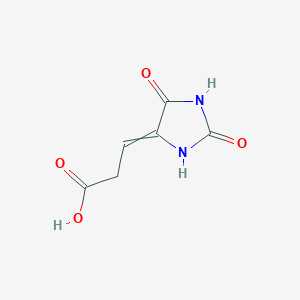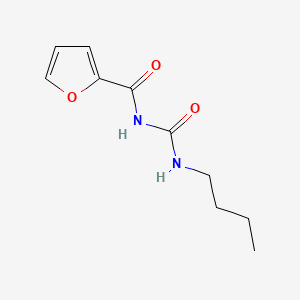
Urea, 1-butyl-3-(2-furoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-butyl-3-(2-furoyl)-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a butyl group and a furoyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including urea, 1-butyl-3-(2-furoyl)-, typically involves the reaction of amines with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which can be performed without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired urea derivatives.
Industrial Production Methods: Industrial production of urea derivatives often involves the use of phosgene or its derivatives to generate the necessary isocyanates or carbamoyl chlorides . These intermediates then react with the appropriate amines to form the desired urea compounds. The process is typically carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Urea, 1-butyl-3-(2-furoyl)-, like other urea derivatives, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions: The reactions of urea derivatives often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of urea derivatives can produce carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, urea, 1-butyl-3-(2-furoyl)- is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals .
Biology: In biological research, urea derivatives are studied for their potential as enzyme inhibitors and pharmaceuticals. They can interact with various biological targets, influencing biochemical pathways and cellular processes .
Medicine: In medicine, urea derivatives are explored for their potential therapeutic applications. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .
Industry: In industry, urea derivatives are used in the production of polymers, resins, and other materials. They can enhance the properties of these materials, such as their strength, durability, and resistance to environmental factors .
Mechanism of Action
The mechanism of action of urea, 1-butyl-3-(2-furoyl)- involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. For example, urea derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, preventing its normal function . They may also interact with receptors or other proteins, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
- 1-butyl-3-(2-fluorophenyl)urea
- 1-butyl-3-(2-thiazolyl)urea
- 1-butyl-3-(2-furfuryl)urea
Comparison: Urea, 1-butyl-3-(2-furoyl)- is unique due to the presence of the furoyl group, which can influence its chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the furoyl group can enhance its ability to form hydrogen bonds, influencing its interactions with biological targets .
Conclusion
Urea, 1-butyl-3-(2-furoyl)- is a versatile compound with potential applications in various fields Its unique structure and reactivity make it an interesting subject for scientific research and industrial applications
Properties
CAS No. |
78371-88-7 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(butylcarbamoyl)furan-2-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-2-3-6-11-10(14)12-9(13)8-5-4-7-15-8/h4-5,7H,2-3,6H2,1H3,(H2,11,12,13,14) |
InChI Key |
ODDMOEUFWQJITO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




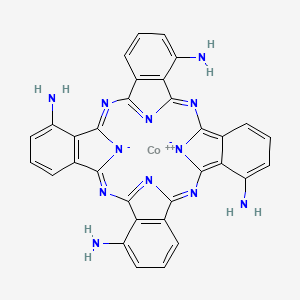
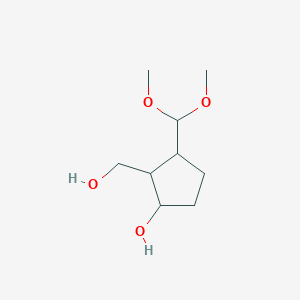
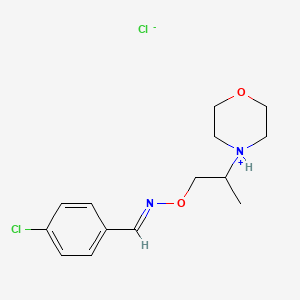
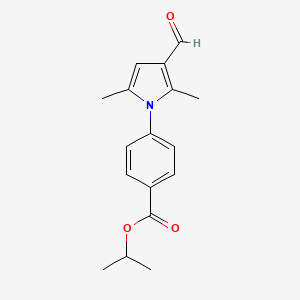
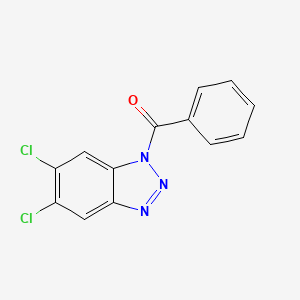
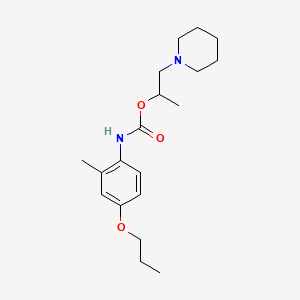
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
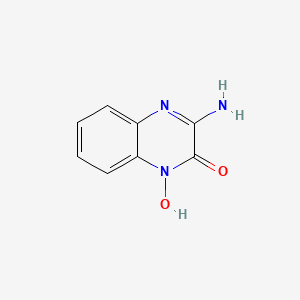
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)
